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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromopropene, a halogenated alkene with the chemical formula CsHaBrz, is a versatile
synthetic intermediate. Its structure, featuring both a double bond and two bromine atoms, one
vinylic and one allylic, imparts a unique chemical reactivity that makes it a valuable building
block in organic synthesis. This guide provides a comprehensive overview of the physical and
chemical properties of 1,3-dibromopropene, detailed experimental protocols for its synthesis
and analysis, and a discussion of its characteristic reactions. This document is intended to
serve as a technical resource for researchers and professionals in chemistry and drug
development.

Physical and Chemical Properties

1,3-Dibromopropene is a colorless to light yellow liquid. It exists as a mixture of (E) and (2)
stereoisomers. The physical and chemical properties of 1,3-dibromopropene are summarized
in the table below.
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Property Value Reference(s)
Molecular Formula CsHaBr2 [1]

Molecular Weight 199.87 g/mol [1]

CAS Number 627-15-6 [1]
Appearance Colorless to light yellow liquid

Boiling Point 155-156 °C

Density ~2.0g/mL at 25 °C

Refractive Index (n2°/D) ~1.557

Solubil Insoluble in water, soluble in
olubility .
common organic solvents.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 1,3-
dibromopropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum of 1,3-dibromopropene is complex due to the presence
of geometric isomers and spin-spin coupling between the vinylic and allylic protons. The
chemical shifts are generally observed in the range of 4.0-6.5 ppm. The allylic protons (CH2Br)
typically appear as a doublet, while the vinylic protons exhibit more complex splitting patterns
(doublet of doublets or multiplets) due to both geminal and vicinal coupling.

13C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the two
sp? hybridized carbons of the double bond and the sp? hybridized carbon of the bromomethyl
group. The chemical shifts are influenced by the presence of the bromine atoms, with the
carbon atoms bonded to bromine appearing at a lower field.

Infrared (IR) Spectroscopy
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The IR spectrum of 1,3-dibromopropene displays characteristic absorption bands that confirm
the presence of its functional groups. Key absorptions include:

e C=C stretch: A weak to medium absorption band around 1620-1680 cm~1.
e =C-H stretch: A medium to strong band above 3000 cm—1.
e C-H stretch (allylic): Bands in the region of 2850-3000 cm™1,

o C-Br stretch: Strong absorptions in the fingerprint region, typically between 500 and 700
cm™i.

Mass Spectrometry (MS)

The mass spectrum of 1,3-dibromopropene shows a characteristic isotopic pattern for a
compound containing two bromine atoms. The molecular ion peak (M*) will appear as a triplet
of peaks at m/z values of M, M+2, and M+4, with relative intensities of approximately 1:2:1,
corresponding to the natural abundance of the 7°Br and 8Br isotopes. Common fragmentation
patterns involve the loss of a bromine atom (M-79/81) and the cleavage of the C-C bonds.

Experimental Protocols
Synthesis of 1,3-Dibromopropene

A common method for the synthesis of 1,3-dibromopropene is through the
dehydrobromination of 1,2,3-tribromopropane.

Materials:

e 1,2,3-Tribromopropane

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

Ethanol (or another suitable solvent)

Round-bottom flask

Reflux condenser
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« Distillation apparatus

e Separatory funnel

e Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:

 In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3-tribromopropane in
ethanol.

e Slowly add a solution of potassium hydroxide in ethanol to the flask while stirring.
e Heat the reaction mixture to reflux for a specified period to effect dehydrobromination.

 After cooling, the reaction mixture is typically worked up by adding water and extracting the
product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

e The organic layer is washed with water and brine, then dried over an anhydrous drying
agent.

e The solvent is removed by rotary evaporation, and the crude 1,3-dibromopropene is
purified by fractional distillation under reduced pressure.

Below is a DOT script for the synthesis workflow:
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Synthesis of 1,3-Dibromopropene

1. Reactant Preparation
1,2,3-Tribromopropane and KOH in Ethanol

eat

2. Dehydrobromination
Reflux the mixture

ool and extract

3. Work-up
Extraction with organic solvent

ry and concentrate

4. Purification
Fractional distillation

ollect fraction

Pure 1,3-Dibromopropene

Click to download full resolution via product page

Synthesis of 1,3-Dibromopropene Workflow

Chemical Reactivity and Synthetic Applications

The dual functionality of 1,3-dibromopropene, arising from its alkene and bifunctional bromide
nature, allows for a diverse range of chemical transformations.

Nucleophilic Substitution Reactions

Both bromine atoms in 1,3-dibromopropene are susceptible to nucleophilic attack. The allylic
bromide is generally more reactive towards Sn2 reactions than the vinylic bromide due to the
stabilization of the transition state. This differential reactivity can be exploited for selective
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functionalization. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be
used to displace one or both bromine atoms, leading to the formation of a wide array of
derivatives.

Cycloaddition Reactions

The double bond in 1,3-dibromopropene can participate in cycloaddition reactions. For
instance, it can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the
formation of six-membered rings. The stereochemistry of the starting alkene will influence the
stereochemistry of the resulting cycloadduct.

Organometallic Reactions

1,3-Dibromopropene can be used to form organometallic reagents. For example, it can react
with magnesium to form a Grignard reagent, although the presence of two bromine atoms can
lead to competing reactions. These organometallic intermediates can then be used in a variety
of carbon-carbon bond-forming reactions.

The following diagram illustrates some of the key logical relationships in the reactivity of 1,3-
dibromopropene:

Reactivity of 1,3-Dibromopropene

1,3-Dibromopropene

Cycloaddition Reactions
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Key Reactions of 1,3-Dibromopropene
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Safety and Handling

1,3-Dibromopropene is a hazardous chemical and should be handled with appropriate safety
precautions in a well-ventilated fume hood. It is flammable and can cause skin and eye
irritation. Inhalation of vapors should be avoided. Appropriate personal protective equipment
(PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this
compound. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

1,3-Dibromopropene is a valuable and reactive building block in organic synthesis. Its distinct
physical and chemical properties, along with its versatile reactivity, make it a useful
intermediate for the synthesis of a wide range of organic molecules. A thorough understanding
of its properties, handling, and reaction characteristics is essential for its safe and effective use
in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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